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molecular formula C10H15N3O3 B8704815 2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyrimidin-4-amine

2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyrimidin-4-amine

Cat. No. B8704815
M. Wt: 225.24 g/mol
InChI Key: XDPCTCHIKHASBX-UHFFFAOYSA-N
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Patent
US09326986B2

Procedure details

To a solution of solketal 58 (34.4 g, 260 mmol) in THF (150 mL) was added NaH (10.4 g, 260 mmol) at room temperature and the mixture stirred for 1 h. 2-chloro-4-aminopyrimidine 97 (15.0 g, 115 mmol) was then added, and the mixture was stirred at 70° C. for 48 h. The reaction mixture was concentrated and the crude residue was purified by flash chromatography (dichloromethane:methanol=15:1-10:1) to give 98 (18.2 g, 70% yield) as an oil. The acetonide protecting group could be removed after coupling with the appropriate aniline by treatment with EtOH/3 N HCl (4:1) at reflux for 12 h.
Quantity
34.4 g
Type
reactant
Reaction Step One
Name
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Yield
70%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[O:6][CH:5]([CH2:7][OH:8])[CH2:4][O:3]1.[H-].[Na+].Cl[C:13]1[N:18]=[C:17]([NH2:19])[CH:16]=[CH:15][N:14]=1>C1COCC1>[CH3:1][C:2]1([CH3:9])[O:6][CH:5]([CH2:7][O:8][C:13]2[N:18]=[C:17]([NH2:19])[CH:16]=[CH:15][N:14]=2)[CH2:4][O:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
34.4 g
Type
reactant
Smiles
CC1(OCC(O1)CO)C
Name
Quantity
10.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)N

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 70° C. for 48 h
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the crude residue was purified by flash chromatography (dichloromethane:methanol=15:1-10:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(OCC(O1)COC1=NC=CC(=N1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 18.2 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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